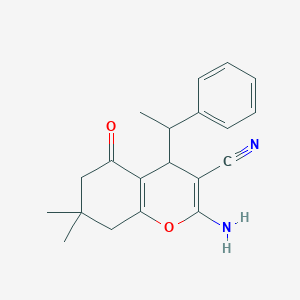![molecular formula C30H20N2O2S2 B378848 2-{(Z)-1-[4-(4-METHYLPHENYL)-2-(2-THIENYL)-4H-CHROMEN-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE CAS No. 332164-77-9](/img/structure/B378848.png)
2-{(Z)-1-[4-(4-METHYLPHENYL)-2-(2-THIENYL)-4H-CHROMEN-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(Z)-1-[4-(4-METHYLPHENYL)-2-(2-THIENYL)-4H-CHROMEN-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-1-[4-(4-METHYLPHENYL)-2-(2-THIENYL)-4H-CHROMEN-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core chromenyl and thiazolo[3,2-a]benzimidazol moieties, followed by their coupling through a methylene bridge.
Preparation of Chromenyl Moiety: The chromenyl part can be synthesized via a condensation reaction between a substituted benzaldehyde and a thienyl ketone under acidic conditions.
Formation of Thiazolo[3,2-a]benzimidazol: This involves the cyclization of an appropriate benzimidazole derivative with a thiazole precursor.
Coupling Reaction: The final step is the coupling of the chromenyl and thiazolo[3,2-a]benzimidazol units through a methylene bridge, typically using a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and chromenyl rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its aromatic and heterocyclic rings could be useful in the development of organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mécanisme D'action
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets through its aromatic and heterocyclic rings. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- 5-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
What sets 2-{(Z)-1-[4-(4-METHYLPHENYL)-2-(2-THIENYL)-4H-CHROMEN-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE apart from similar compounds is its specific combination of aromatic and heterocyclic rings, which may confer unique electronic and steric properties. These properties could enhance its effectiveness in various applications, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
332164-77-9 |
|---|---|
Formule moléculaire |
C30H20N2O2S2 |
Poids moléculaire |
504.6g/mol |
Nom IUPAC |
(2Z)-2-[[4-(4-methylphenyl)-2-thiophen-2-yl-4H-chromen-3-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C30H20N2O2S2/c1-18-12-14-19(15-13-18)27-20-7-2-5-10-24(20)34-28(25-11-6-16-35-25)21(27)17-26-29(33)32-23-9-4-3-8-22(23)31-30(32)36-26/h2-17,27H,1H3/b26-17- |
Clé InChI |
QDWICUAPAIYPOJ-ONUIUJJFSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2C=C4C(=O)N5C6=CC=CC=C6N=C5S4)C7=CC=CS7 |
SMILES isomérique |
CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2/C=C\4/C(=O)N5C6=CC=CC=C6N=C5S4)C7=CC=CS7 |
SMILES canonique |
CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2C=C4C(=O)N5C6=CC=CC=C6N=C5S4)C7=CC=CS7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Benzyloxy)phenyl]-2-thioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B378771.png)
![2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile](/img/structure/B378772.png)
![3-[4-(Benzyloxy)-3-methoxyphenyl]-2-(4-cyclopropyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B378773.png)

![2-amino-4-(1-methylbutyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B378777.png)
![2-Amino-4-(4-hydroxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B378779.png)
![2-(4-tert-butylphenyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378780.png)
![(2E,4E)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B378783.png)
![2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B378784.png)
![(2E)-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(2-fluorophenyl)prop-2-en-1-one](/img/structure/B378785.png)
![2-(4-fluorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378786.png)
![2-[(2-Fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B378787.png)
![2-[(4-Tert-butylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B378788.png)
